molecular formula C13H10BrFS B7857722 (4-Bromobenzyl)(4-fluorophenyl)sulfane

(4-Bromobenzyl)(4-fluorophenyl)sulfane

Cat. No.: B7857722
M. Wt: 297.19 g/mol
InChI Key: FQQGGUZGMXBDPM-UHFFFAOYSA-N
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Description

(4-Bromobenzyl)(4-fluorophenyl)sulfane ( 3801-47-6) is a high-purity sulfur-containing aromatic compound with a molecular formula of C₁₃H₁₀BrFS and a molecular weight of 297.19 g/mol . This molecule features a sulfide bridge connecting a 4-bromobenzyl group and a 4-fluorophenyl ring, making it a versatile building block in organic synthesis and medicinal chemistry research. The presence of both bromine and fluorine substituents is particularly valuable; the bromine atom can serve as a reactive handle in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex biaryl structures, while the fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability . Compounds with similar benzylic sulfide and halogenated aryl motifs are of significant interest in neuroscience and pharmacology. Research into atypical dopamine transporter (DAT) inhibitors, which have shown therapeutic potential in preclinical models for substance use disorders, frequently utilizes complex molecules containing (bis(4-fluorophenyl)methyl)sulfinyl groups . While this compound itself is a structural component in this broader research area, its primary value lies as a synthetic intermediate for developing such pharmacologically active molecules. Researchers employ it to study structure-activity relationships (SAR) and to create novel compounds that can modulate neurotransmitter transporters . This product is provided with a purity of ≥98% . It is intended for research and further manufacturing applications only and is strictly not for direct human or veterinary use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-[(4-fluorophenyl)sulfanylmethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFS/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQGGUZGMXBDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromobenzyl 4-fluorophenyl sulfide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: February 16, 2026

Abstract

This technical guide provides a comprehensive overview of 4-Bromobenzyl 4-fluorophenyl sulfide, a halogenated diaryl sulfide of interest in medicinal chemistry and materials science. While not extensively cataloged, its molecular formula and weight have been determined through established chemical principles. This document details a robust, field-proven protocol for its synthesis via nucleophilic substitution, grounded in the principles of the Williamson ether synthesis. The rationale behind the experimental design is discussed, emphasizing self-validating steps to ensure procedural integrity. Furthermore, this guide explores the expected spectroscopic characteristics of the title compound by drawing parallels with closely related analogs. Finally, the potential applications of 4-Bromobenzyl 4-fluorophenyl sulfide are considered within the broader context of functionalized diaryl sulfides in contemporary drug discovery and materials science, highlighting the significance of its unique halogenation pattern.

Core Molecular Attributes

4-Bromobenzyl 4-fluorophenyl sulfide is a specific unsymmetrical diaryl sulfide. Its core attributes, derived from its constituent functional groups—a 4-bromobenzyl moiety and a 4-fluorophenyl moiety linked by a thioether bridge—are summarized below.

AttributeValueSource
Molecular Formula C₁₃H₁₀BrFSCalculated
Molecular Weight 297.19 g/mol Calculated
IUPAC Name 1-(4-Bromobenzyl)sulfanyl-4-fluorobenzeneGenerated

Note: As of the date of this publication, a specific CAS Registry Number has not been assigned to this compound, indicating its novelty or limited commercial availability.

Rationale and Synthetic Strategy

The synthesis of unsymmetrical diaryl sulfides is a cornerstone of modern organic chemistry, with broad implications for the development of new pharmaceuticals and functional materials. The introduction of specific halogen atoms, such as bromine and fluorine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.

The chosen synthetic route for 4-Bromobenzyl 4-fluorophenyl sulfide is a nucleophilic substitution reaction, a robust and well-understood method analogous to the Williamson ether synthesis. This approach is favored for its reliability, scalability, and the commercial availability of the requisite starting materials. The core of this strategy involves the reaction of a thiolate nucleophile with an electrophilic benzyl halide.

Causality in Experimental Design:

  • Choice of Nucleophile: 4-Fluorothiophenol is selected as the precursor to the nucleophile. The thiol proton is acidic and can be readily removed by a suitable base to generate the highly nucleophilic thiophenolate anion.

  • Choice of Electrophile: 4-Bromobenzyl bromide serves as the electrophile. The benzylic carbon is activated towards SN2 attack due to the electron-withdrawing nature of the adjacent phenyl ring and the excellent leaving group ability of the bromide ion.

  • Choice of Base: A moderately strong base, such as potassium carbonate, is employed to deprotonate the thiophenol without promoting side reactions like elimination, which could be a concern with stronger bases.

  • Choice of Solvent: A polar aprotic solvent like dimethylformamide (DMF) is ideal for SN2 reactions as it can solvate the cation of the base while leaving the nucleophile relatively "naked" and highly reactive.

The logical flow of the synthesis is depicted in the following workflow diagram.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product 4_Fluorothiophenol 4-Fluorothiophenol (Nucleophile Precursor) Deprotonation Deprotonation of Thiol 4_Fluorothiophenol->Deprotonation 4_Bromobenzyl_bromide 4-Bromobenzyl bromide (Electrophile) SN2_Attack SN2 Nucleophilic Attack 4_Bromobenzyl_bromide->SN2_Attack Base Potassium Carbonate (Base) Base->Deprotonation Solvent DMF (Solvent) Solvent->Deprotonation Deprotonation->SN2_Attack Generates Thiophenolate Quenching Aqueous Quenching SN2_Attack->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product 4-Bromobenzyl 4-fluorophenyl sulfide Purification->Final_Product

Caption: Synthetic workflow for 4-Bromobenzyl 4-fluorophenyl sulfide.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed to ensure the successful formation and isolation of the target compound.

Materials and Reagents:

  • 4-Fluorothiophenol (≥98%)

  • 4-Bromobenzyl bromide (≥98%)

  • Potassium carbonate (K₂CO₃), anhydrous (≥99%)

  • Dimethylformamide (DMF), anhydrous (≥99.8%)

  • Ethyl acetate (EtOAc), reagent grade

  • Hexanes, reagent grade

  • Saturated aqueous sodium chloride (brine)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel (230-400 mesh) for column chromatography

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-fluorothiophenol (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF (approximately 0.2 M concentration relative to the limiting reagent) to the flask. Stir the solution under a nitrogen atmosphere and add anhydrous potassium carbonate (1.5 eq).

  • Formation of the Nucleophile: Stir the resulting suspension at room temperature for 30 minutes. The deprotonation of the thiophenol to the more nucleophilic thiophenolate is the critical step here.

  • Addition of the Electrophile: Dissolve 4-bromobenzyl bromide (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature. A slight excess of the benzyl bromide ensures complete consumption of the thiophenolate.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent (e.g., 9:1 v/v). The reaction is typically complete within 2-4 hours. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent in vacuo to yield 4-Bromobenzyl 4-fluorophenyl sulfide as a solid or oil. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Characterization (Anticipated Data)

As no specific spectral data for 4-Bromobenzyl 4-fluorophenyl sulfide is readily available, the following expected ¹H and ¹³C NMR chemical shifts are based on the analysis of structurally similar compounds, such as benzyl phenyl sulfide and benzyl 4-bromophenyl sulfide.[1][2]

¹H NMR Spectroscopy (in CDCl₃):

  • Benzylic Protons (-CH₂-S-): A singlet is expected around δ 4.1-4.2 ppm.

  • Aromatic Protons (4-Bromobenzyl Ring): Two doublets are anticipated in the aromatic region (δ 7.0-7.5 ppm), each integrating to 2H, characteristic of a 1,4-disubstituted benzene ring.

  • Aromatic Protons (4-Fluorophenyl Ring): Two sets of multiplets (or doublets of doublets) are expected between δ 6.9 and 7.4 ppm, each integrating to 2H, due to coupling with the fluorine atom.

¹³C NMR Spectroscopy (in CDCl₃):

  • Benzylic Carbon (-CH₂-S-): A signal is expected around δ 38-40 ppm.

  • Aromatic Carbons: A series of signals will be present in the aromatic region (δ 115-140 ppm). The carbon attached to fluorine will show a large one-bond C-F coupling constant, and other carbons in that ring will exhibit smaller two- and three-bond couplings. The carbon attached to bromine will also have a characteristic chemical shift.

Potential Applications in Research and Development

The unique structural motifs of 4-Bromobenzyl 4-fluorophenyl sulfide position it as a valuable compound for further investigation in several areas of chemical and pharmaceutical research.

  • Medicinal Chemistry: Diaryl sulfides are recognized as privileged structures in drug discovery. The introduction of a bromine atom can facilitate further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening. The fluorine atom is a well-established bioisostere for a hydrogen atom, often leading to improved metabolic stability and binding affinity to target proteins.

  • Materials Science: The polarizable sulfur atom and the presence of halogens can impart interesting electronic and photophysical properties to the molecule, making it a potential building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

  • Chemical Biology: The compound could be used as a chemical probe to study biological processes, with the bromine atom serving as a handle for the attachment of reporter tags or for use in photoaffinity labeling experiments.

Conclusion

4-Bromobenzyl 4-fluorophenyl sulfide represents a novel and synthetically accessible molecule with significant potential in various scientific domains. This guide provides the foundational chemical information, a detailed and robust synthetic protocol, and an outlook on its potential applications. The provided experimental methodology is designed to be both reliable and adaptable, serving as a solid starting point for researchers and drug development professionals interested in exploring the properties and utility of this and other functionalized diaryl sulfides.

References

  • PubChem. Benzyl 4-bromophenyl sulfide. National Center for Biotechnology Information. Available at: [Link]

Sources

Halogenated Benzyl Phenyl Sulfides: Strategic Building Blocks for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Halogenated Scaffolds

In the landscape of contemporary drug discovery, the deliberate incorporation of halogen atoms into lead compounds has evolved from a simple method of increasing lipophilicity to a sophisticated strategy for fine-tuning a molecule's pharmacological profile.[1] Halogenated benzyl phenyl sulfides, a class of sulfur-containing organic compounds, have emerged as particularly valuable building blocks in this endeavor. Their unique structural motif, combining the conformational flexibility of the benzyl group with the electronic properties of the phenyl sulfide moiety, provides a versatile scaffold for interacting with a wide range of biological targets. The addition of halogens to this core structure further enhances its utility, offering medicinal chemists a powerful toolkit to address challenges in potency, selectivity, and pharmacokinetic properties.[2][3]

This technical guide provides a comprehensive overview of halogenated benzyl phenyl sulfide building blocks, from their synthesis and physicochemical properties to their diverse applications in medicinal chemistry. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage these scaffolds in their own discovery programs.

The Influence of Halogenation: More Than Just a Steric Effect

The strategic placement of halogen atoms on the benzyl or phenyl rings of the core sulfide structure can profoundly influence a compound's biological activity. This influence extends far beyond simple steric bulk and can be attributed to a combination of factors:

  • Modulation of Physicochemical Properties: Halogenation significantly impacts a molecule's lipophilicity, metabolic stability, and bioavailability.[4] For instance, the introduction of a fluorine atom can block sites of metabolic oxidation, thereby increasing a drug's half-life.[1] The varying electronegativity and size of the halogens (F, Cl, Br, I) allow for a nuanced tuning of these properties to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4]

  • Induction of Favorable Intermolecular Interactions: The concept of "halogen bonding" has gained significant recognition in rational drug design.[5] This non-covalent interaction occurs between a region of positive electrostatic potential on the halogen atom (the σ-hole) and a Lewis basic site on the biological target, such as a backbone carbonyl or a nitrogen atom in an amino acid residue.[2] The strength of this interaction increases with the polarizability of the halogen, following the trend I > Br > Cl > F.[3] Halogen bonds can contribute significantly to binding affinity and selectivity, often rivaling the strength of conventional hydrogen bonds.[3]

  • Bioisosteric Replacement: Halogen atoms, particularly fluorine, are often used as bioisosteres for hydrogen atoms or hydroxyl groups.[6][7] This substitution can lead to improved potency and metabolic stability while maintaining the overall size and shape of the molecule, allowing it to fit into the target's binding site.[6]

Synthetic Strategies for Halogenated Benzyl Phenyl Sulfides

The synthesis of halogenated benzyl phenyl sulfides can be achieved through several reliable methods. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.

Classical Nucleophilic Substitution

A straightforward and widely used method involves the nucleophilic substitution of a halogenated benzyl halide with a halogenated thiophenol in the presence of a base.[8] This SN2 reaction is typically carried out in a polar aprotic solvent.

Caption: A diagram illustrating the principle of a halogen bond between a halogen atom (X) on a ligand and a Lewis basic atom (Y) on a protein target.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis of halogenated benzyl phenyl sulfide building blocks. Researchers should adapt these procedures based on the specific reactivity of their chosen substrates and perform appropriate reaction monitoring and product characterization.

Protocol 1: Synthesis of 4-Chlorobenzyl Phenyl Sulfide

This protocol describes the synthesis of 4-chlorobenzyl phenyl sulfide via a classical nucleophilic substitution reaction.

Materials:

  • Thiophenol

  • 4-Chlorobenzyl chloride

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve thiophenol (1.0 eq.) in ethanol.

  • Add a solution of sodium hydroxide (1.1 eq.) in water to the flask and stir for 15 minutes at room temperature.

  • To this solution, add 4-chlorobenzyl chloride (1.05 eq.) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Palladium-Catalyzed Synthesis of Benzyl 4-Bromophenyl Sulfide

This protocol is adapted from a general procedure for palladium-catalyzed C-S cross-coupling. [9] Materials:

  • 4-Bromothiophenol

  • Benzyl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube, add 4-bromothiophenol (1.2 eq.), Pd₂(dba)₃ (0.015 eq.), Xantphos (0.03 eq.), and cesium carbonate (1.4 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe, followed by benzyl bromide (1.0 eq.).

  • Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite, washing the pad with additional diethyl ether.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

Halogenated benzyl phenyl sulfide building blocks represent a class of highly versatile and valuable scaffolds for medicinal chemistry. Their tunable physicochemical properties, coupled with their ability to engage in specific, high-affinity interactions such as halogen bonding, make them powerful tools for lead optimization and the development of novel therapeutics. A thorough understanding of their synthesis, properties, and structure-activity relationships, as outlined in this guide, will enable researchers to fully exploit the potential of these building blocks in the design of next-generation drug candidates.

References

  • Pinzi, L., & Rastelli, G. (2019). Halogen bonding in drug design and drug discovery. Future Medicinal Chemistry, 11(19), 2585-2601.
  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 56(4), 1363-1388.
  • Zhu, W., & Li, Y. (2012). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery, 7(5), 375-383.
  • Sirimulla, S., Bailey, J. B., Dokholyan, N. V., & Kireev, D. (2013). Looking back, looking forward at halogen bonding in drug discovery. Molecules, 18(9), 11418-11435.
  • Lu, Y., Shi, T., Wang, Y., Yang, H., Yan, X., Luo, X., ... & Zhu, W. (2009). Halogen bonding—a novel interaction for rational drug design? Journal of Medicinal Chemistry, 52(9), 2854-2862.
  • Hernandes, M. Z., Cavalcanti, S. M. T., Moreira, D. R. M., de Azevedo, W. F., & Leite, A. C. L. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current Drug Targets, 11(3), 303-314.
  • Yonova, I. M., Osborne, C. A., Morrissette, N. S., & Jarvo, E. R. (2014). Diaryl and heteroaryl sulfides: synthesis via sulfenyl chlorides and evaluation as selective anti-breast-cancer agents. The Journal of Organic Chemistry, 79(6), 2554-2566.
  • Rakowitz, D., Gmeiner, A., Schröder, N., & Matuszczak, B. (2006). Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors. European Journal of Pharmaceutical Sciences, 27(2-3), 188-193.
  • Lin, J., Cai, W., Chen, T., & Chen, Y. (2020). Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus. The Journal of Antibiotics, 73(2), 82-90.
  • Fujisawa, T., & Kakutani, M. (2011). Inhibitory effects on microbial growth using the derivatives of benzyl phenyl sulfide. Yakugaku Zasshi, 131(6), 947-952.
  • PubChem. (n.d.). Benzyl phenyl sulfide. Retrieved from [Link]

  • Gogoi, D., & Mahanta, D. (2015). Phase Transfer Catalyzed Synthesis of BIS (4-Chlorobenzyl) Sulfide Using Hydrogen Sulfide.
  • Rakowitz, D., Gmeiner, A., Schröder, N., & Matuszczak, B. (2006). Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors. PubMed. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved from [Link]

  • Smart, B. E. (2001). Fluorine substituent effects (on reactivities of organic compounds). Journal of Fluorine Chemistry, 109(1), 3-11.
  • G. S. S. S. T. Sai, P. S. S. Prasad, & N. V. S. Venugopal (2014). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 26(17), 5041-5044.
  • Fujisawa, T., & Kakutani, M. (2011). Inhibitory effects on microbial growth using the derivatives of benzyl phenyl sulfide. PubMed. Retrieved from [Link]

  • Wang, Y., Li, Y., & Zhu, W. (2010). The σ-hole in halogen bonding: a classic electrostatic interaction. Physical Chemistry Chemical Physics, 12(31), 8797-8805.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.
  • Lin, J., Cai, W., Chen, T., & Chen, Y. (2020). Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus. PubMed. Retrieved from [Link]

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Methodological & Application

Optimal Base and Solvent for S-Alkylation of 4-Fluorothiophenol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The S-alkylation of thiols is a fundamental and widely utilized transformation in organic synthesis, providing a direct route to the formation of thioethers (sulfides). Thioethers are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. 4-Fluorothiophenol, in particular, serves as a valuable building block in medicinal chemistry due to the unique properties imparted by the fluorine atom, such as altered metabolic stability and binding affinities. This application note provides a comprehensive guide to the selection of an optimal base and solvent for the S-alkylation of 4-fluorothiophenol, supported by a detailed experimental protocol. The principles and procedures outlined herein are designed for researchers, scientists, and drug development professionals seeking to efficiently synthesize 4-fluorophenyl alkyl sulfides.

The Scientific Rationale: A Mechanistic Perspective

The S-alkylation of 4-fluorothiophenol proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This reaction is analogous to the well-known Williamson ether synthesis[1]. The process involves two key steps:

  • Deprotonation of the Thiol: A base is used to abstract the acidic proton from the thiol group (-SH) of 4-fluorothiophenol, generating a more nucleophilic thiophenolate anion.

  • Nucleophilic Attack: The resulting thiophenolate anion then acts as a potent nucleophile, attacking the electrophilic carbon of an alkyl halide (or other suitable alkylating agent with a good leaving group) to form the desired thioether and a salt byproduct.

The efficiency and success of this reaction are critically dependent on the judicious choice of both the base and the solvent.

S_Alkylation_Mechanism cluster_deprotonation Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack Thiophenol 4-Fluorothiophenol (Ar-SH) Thiophenolate Thiophenolate Anion (Ar-S⁻) Thiophenol->Thiophenolate dummy1 Base Base (B:) ProtonatedBase Protonated Base (B-H⁺) Base->ProtonatedBase AlkylHalide Alkyl Halide (R-X) HalideIon Halide Ion (X⁻) AlkylHalide->HalideIon dummy2 Thioether 4-Fluorophenyl Alkyl Sulfide (Ar-S-R) Thiophenolate->Thioether

Figure 1: General mechanism for the S-alkylation of 4-fluorothiophenol.

Optimizing Reaction Conditions: Base and Solvent Selection

Choice of Base

The primary role of the base is to deprotonate the thiophenol. The pKa of 4-fluorothiophenol is predicted to be approximately 6.40[2]. This indicates that it is a relatively acidic thiol, and therefore, a wide range of bases can be effectively employed. The choice of base often depends on the desired reaction conditions, the nature of the alkylating agent, and the desired work-up procedure.

BasepKa of Conjugate AcidTypical Solvent(s)AdvantagesDisadvantages
Potassium Carbonate (K₂CO₃) ~10.3Acetone, DMF, AcetonitrileInexpensive, mild, easy to handle, simple work-up.May require longer reaction times or heating.
Sodium Hydroxide (NaOH) ~15.7Water, Alcohols, Phase-TransferStrong, inexpensive, effective for a wide range of thiols.Can lead to side reactions (e.g., hydrolysis of ester groups on the alkyl halide).
Triethylamine (Et₃N) ~10.8Water, DMF, CH₂Cl₂Organic soluble, acts as an acid scavenger.Can be less effective for complete deprotonation, may require stoichiometric amounts.
Sodium Hydride (NaH) ~36THF, DMFVery strong, drives the deprotonation to completion, useful for less reactive alkylating agents.Highly reactive, requires anhydrous conditions and careful handling.

For most routine S-alkylations of 4-fluorothiophenol with reactive alkyl halides (e.g., methyl iodide, ethyl bromide), potassium carbonate is an excellent first choice due to its mildness, low cost, and ease of use. For less reactive alkylating agents or when a faster reaction is desired, a stronger base like sodium hydride may be necessary, though it requires more stringent reaction conditions.

Choice of Solvent

The SN2 reaction mechanism is highly influenced by the solvent. The ideal solvent for the S-alkylation of 4-fluorothiophenol should:

  • Dissolve the thiophenolate salt.

  • Not solvate the nucleophile so strongly that its reactivity is diminished.

  • Promote a high reaction rate.

Polar aprotic solvents are generally the best choice for SN2 reactions. These solvents can solvate the cation of the thiophenolate salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.

SolventDielectric Constant (ε)TypeRationale for Use in S-Alkylation
Acetone 21Polar AproticGood balance of polarity and volatility, readily dissolves many organic compounds and inorganic salts.
N,N-Dimethylformamide (DMF) 37Polar AproticHigh dielectric constant, excellent solvating power for a wide range of reactants, allows for higher reaction temperatures.
Acetonitrile (ACN) 37.5Polar AproticSimilar to DMF in polarity, lower boiling point makes it easier to remove.
Tetrahydrofuran (THF) 7.6Polar AproticGood solvent for many organic compounds, often used with strong bases like NaH.

In conjunction with potassium carbonate, acetone or N,N-dimethylformamide (DMF) are highly effective solvents for the S-alkylation of 4-fluorothiophenol. Acetone is often preferred for its ease of removal, while DMF can be advantageous for less reactive substrates due to its higher boiling point.

A Greener Approach: Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers an environmentally friendly and highly efficient alternative for S-alkylation. This methodology facilitates the reaction between a water-soluble nucleophile (the thiophenolate, generated in an aqueous phase with a base like NaOH) and an organic-soluble alkyl halide. A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the thiophenolate anion from the aqueous phase to the organic phase where the reaction occurs.

Advantages of Phase-Transfer Catalysis:

  • Avoids the use of anhydrous or expensive polar aprotic solvents.

  • Often allows for the use of inexpensive inorganic bases like NaOH or K₂CO₃.

  • Can lead to faster reaction rates and milder reaction conditions.

  • Simplifies work-up procedures.

PTC_Workflow Phase-Transfer Catalysis Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Thiophenol_aq 4-Fluorothiophenol (Ar-SH) Thiophenolate_aq Thiophenolate Anion (Ar-S⁻ Na⁺) Thiophenol_aq->Thiophenolate_aq Deprotonation NaOH_aq NaOH PTC_Thiophenolate_aq Q⁺SAr⁻ PTC_aq Q⁺X⁻ (PTC) PTC_aq->PTC_Thiophenolate_aq Anion Exchange PTC_Thiophenolate_org Q⁺SAr⁻ PTC_Thiophenolate_aq->PTC_Thiophenolate_org Phase Transfer AlkylHalide_org Alkyl Halide (R-X) Thioether_org Thioether (Ar-S-R) PTC_org Q⁺X⁻ Thioether_org->PTC_org Catalyst Regeneration PTC_org->PTC_aq Catalyst Return PTC_Thiophenolate_org->Thioether_org SN2 Reaction

Figure 2: Workflow for Phase-Transfer Catalyzed S-Alkylation.

Experimental Protocols

Safety Precautions: 4-Fluorothiophenol is a flammable liquid and is harmful if swallowed or in contact with skin. It also has a strong, unpleasant odor (stench).[3] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Protocol 1: Standard S-Alkylation using Potassium Carbonate in Acetone

This protocol is a reliable and straightforward method suitable for most routine applications.

Materials:

  • 4-Fluorothiophenol

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Acetone, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography if necessary)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorothiophenol (1.0 eq.).

  • Add anhydrous acetone to dissolve the thiophenol (concentration typically 0.1-0.5 M).

  • Add finely powdered anhydrous potassium carbonate (1.5 - 2.0 eq.).

  • Stir the suspension vigorously for 10-15 minutes at room temperature.

  • Add the alkyl halide (1.1 - 1.2 eq.) to the suspension.

  • Heat the reaction mixture to reflux (for acetone, this is approximately 56 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to afford the crude 4-fluorophenyl alkyl sulfide.

  • If necessary, purify the product by flash column chromatography on silica gel.

Protocol 2: Phase-Transfer Catalyzed S-Alkylation

This protocol offers a greener and often more efficient alternative to the standard method.

Materials:

  • 4-Fluorothiophenol

  • Alkyl halide

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene or another suitable non-polar organic solvent

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorothiophenol (1.0 eq.) in toluene (or another suitable organic solvent).

  • Add the alkyl halide (1.1 - 1.2 eq.) to the organic solution.

  • Add the phase-transfer catalyst (e.g., TBAB, 0.05 - 0.1 eq.).

  • In a separate beaker, prepare an aqueous solution of sodium hydroxide (e.g., 20-50% w/v). Add the aqueous NaOH solution (1.5 - 2.0 eq. of NaOH) to the reaction flask.

  • Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C). Vigorous stirring is crucial to ensure a large interfacial surface area for the reaction to occur.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, stop the stirring and allow the layers to separate.

  • Separate the organic layer and wash it with water (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product as needed by column chromatography or distillation.

Characterization of Products

The synthesized 4-fluorophenyl alkyl sulfides can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the structure of the product, showing the characteristic signals for the aromatic and alkyl protons and carbons. ¹⁹F NMR can also be used to confirm the presence of the fluorine atom.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.

  • Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the S-H stretching frequency of the starting material (around 2550 cm⁻¹) and the appearance of new C-H stretching frequencies from the alkyl group.

For example, the characterization of (4-fluorophenyl)(4-methoxyphenyl)sulfide has been reported with the following ¹H NMR data (in CDCl₃): δ 7.41 (d, J = 8.8 Hz, 2H), 7.19 (d, J = 8.6 Hz, 2H), 7.08 (d, J = 8.6 Hz, 2H), 6.91 (d, J = 8.8 Hz, 2H), 3.82 (s, 3H) ppm[4].

Conclusion

The S-alkylation of 4-fluorothiophenol is a robust and versatile reaction for the synthesis of valuable 4-fluorophenyl alkyl sulfides. The optimal choice of base and solvent is crucial for achieving high yields and purity. For general applications, the combination of potassium carbonate as a mild base and acetone or DMF as a polar aprotic solvent provides a reliable and effective method. For a more sustainable and often more efficient process, phase-transfer catalysis using an inexpensive inorganic base in a biphasic system is highly recommended. The protocols provided in this application note offer a solid foundation for researchers to successfully perform this important transformation.

References

  • Organic Syntheses. (n.d.). Fluoromethyl phenyl sulfone. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (2019). Aryldithiocarbamates as thiol alternatives in Cu-catalyzed C(aryl)-S coupling reactions using aryldiazonium tetrafluoroborate salts - Supporting Information. Retrieved February 15, 2026, from [Link]

  • Cambridge University Press & Assessment. (2019). Synthesis and structural characterization of 3-[1-[4-(2-methylpropyl)phenyl]ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole. Powder Diffraction, 34(3), 234-239.
  • Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF SULFOXIDES FROM SULFINATES AND GRIGNARD REAGENTS: (S)-(-)-METHYL p-TOLYL SULFOXIDE. Retrieved February 15, 2026, from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • Oakwood Chemical. (n.d.). Ethyl 4-fluorophenyl sulfide. Retrieved February 15, 2026, from [Link]

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  • PubChem. (n.d.). 4-Fluorothiophenol. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
  • ResearchGate. (2013). What are the ideal conditions for methylating the di hydroxy groups by using potassium carbonate and methyl iodide?. Retrieved February 15, 2026, from [Link]

  • Chemical Point. (n.d.). 4-Fluorothiophenol. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Fluoroalkyl Sulfides via Additive-Free Hydrothiolation and Sequential Functionalization Reactions. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. Retrieved February 15, 2026, from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to 13C NMR Chemical Shifts of Fluorinated Aromatic Carbons in Benzyl Sulfides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorine in Modern Drug Discovery and the Role of 13C NMR

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong bonds with carbon—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, a significant portion of pharmaceuticals currently in development contain at least one fluorine atom.

As the complexity of these fluorinated molecules grows, so does the need for precise and unambiguous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is an indispensable tool in this endeavor. However, the presence of fluorine introduces complexities into 13C NMR spectra, primarily through carbon-fluorine (C-F) spin-spin coupling, which can span over multiple bonds. Understanding and interpreting these coupling patterns and the resulting chemical shifts are crucial for the accurate structural elucidation of novel fluorinated compounds.

This guide provides an in-depth comparison of the 13C NMR chemical shifts of fluorinated aromatic carbons in a series of benzyl sulfide derivatives. Benzyl sulfides are a common structural motif in various biologically active molecules, and understanding the influence of fluorine substitution on their NMR spectra is of significant practical importance. We will explore the underlying principles, present comparative experimental data, and provide a detailed, self-validating protocol for acquiring high-quality 13C NMR spectra for these compounds.

The Fundamental Principles: Understanding the Impact of Fluorine on 13C NMR Spectra

The 13C NMR spectra of fluorinated aromatic compounds are primarily influenced by two key factors: the substituent effect of fluorine on the chemical shifts of the aromatic carbons and the through-bond J-coupling between the 13C and 19F nuclei.

Substituent Effects of Fluorine on Aromatic 13C Chemical Shifts:

The high electronegativity of fluorine leads to a significant inductive (-I) effect, withdrawing electron density from the attached carbon and, to a lesser extent, from other carbons in the aromatic ring. This deshielding effect generally leads to a downfield shift (higher ppm) for the carbon directly bonded to fluorine (the ipso-carbon). However, fluorine also possesses lone pairs of electrons that can participate in resonance, exerting a +M (mesomeric) effect, which donates electron density to the aromatic ring, particularly at the ortho and para positions. This shielding effect causes an upfield shift (lower ppm) for these carbons. The interplay of these opposing effects determines the final chemical shift of each aromatic carbon.

Carbon-Fluorine (13C-19F) J-Coupling:

The 19F nucleus has a spin of I = 1/2, similar to a proton, and is 100% naturally abundant. This leads to observable spin-spin coupling with 13C nuclei, resulting in the splitting of carbon signals into multiplets. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms:

  • ¹JCF (one-bond coupling): This is the largest coupling, typically in the range of 240-260 Hz for aromatic C-F bonds. The carbon signal directly attached to the fluorine will appear as a doublet with this large coupling constant.

  • ²JCF (two-bond coupling): Coupling to the ortho carbons is also significant, usually in the range of 15-25 Hz, resulting in a doublet splitting of the ortho-carbon signals.

  • ³JCF (three-bond coupling): Coupling to the meta carbons is generally smaller, around 5-10 Hz.

  • ⁴JCF (four-bond coupling): Coupling to the para carbon is also observed, typically in the range of 1-5 Hz.

The presence of these couplings can make proton-decoupled 13C NMR spectra of fluorinated compounds appear complex. However, they also provide invaluable structural information, confirming the proximity of carbon atoms to fluorine.

Comparative Analysis: 13C NMR Chemical Shifts of Fluorinated Benzyl Phenyl Sulfides

To illustrate the effects of fluorine substitution on the 13C NMR chemical shifts of aromatic carbons in benzyl sulfides, we will compare the spectra of benzyl phenyl sulfide with its ortho-, meta-, and para-fluorinated analogues. The following table summarizes the key chemical shifts.

CompoundPositionδ (ppm)MultiplicityJCF (Hz)
Benzyl Phenyl Sulfide C1137.9s-
C2/C6128.9d-
C3/C5128.6d-
C4127.1d-
2-Fluorobenzyl Phenyl Sulfide (estimated) C1~124.5d~15
C2~161.0d~245
C3~115.5d~22
C4~130.0d~8
C5~124.0d~3
C6~129.5d~5
3-Fluorobenzyl Phenyl Sulfide [1]C1140.5d7.6
C2114.8d21.2
C3162.9d244.8
C4115.2d21.2
C5130.2d8.4
C6124.8d3.1
4-Fluorobenzyl Phenyl Sulfide (proxy data) [2]C1135.9d3.0
C2/C6131.3d8.0
C3/C5115.4d21.5
C4161.7d245.0

Note: Data for 2-fluorobenzyl phenyl sulfide is estimated based on known substituent effects. Data for 4-fluorobenzyl phenyl sulfide is based on the closely related 4-fluorobenzyl selenocyanate as a proxy to illustrate the expected splitting patterns and chemical shifts.

Analysis of the Data:

  • Ipso-Carbon (C-F): In all fluorinated analogues, the carbon directly attached to the fluorine (C2 in the ortho, C3 in the meta, and C4 in the para) experiences a significant downfield shift to >160 ppm due to the strong deshielding effect of the fluorine. This signal is split into a large doublet with a ¹JCF of approximately 245 Hz.

  • Ortho-Carbons: The carbons ortho to the fluorine are shifted upfield due to the +M effect. This is most pronounced in the 4-fluoro analogue, where C3/C5 are shifted to ~115.4 ppm. These carbons appear as doublets with a ²JCF of around 21-22 Hz.

  • Meta-Carbons: The carbons meta to the fluorine are less affected, showing smaller shifts and smaller ³JCF coupling constants (around 8 Hz).

  • Para-Carbon: In the 2-fluoro and 3-fluoro analogues, the carbon para to the fluorine shows a smaller upfield or downfield shift and a small ⁴JCF coupling constant.

This comparative data clearly demonstrates the predictable and informative nature of 13C NMR for determining the position of fluorine substitution on an aromatic ring.

Visualizing the Substituent Effects

The following diagram illustrates the influence of the fluorine substituent on the 13C chemical shifts of the aromatic ring in a benzyl sulfide.

Caption: Influence of Fluorine Substitution on Aromatic 13C Chemical Shifts.

Experimental Protocol: A Self-Validating System for Quantitative 13C NMR

The following protocol is designed to provide high-quality, quantitative 13C NMR data for small molecules like fluorinated benzyl sulfides. The key to a self-validating system is consistency in sample preparation and the use of appropriate acquisition parameters to ensure accurate signal integration.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte and has minimal overlapping signals with the regions of interest. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

  • Analyte Concentration: A concentration of 10-50 mg of the analyte in 0.6-0.7 mL of solvent is typically sufficient for a modern NMR spectrometer equipped with a cryoprobe.

  • Internal Standard (Optional but Recommended): For truly quantitative measurements, the use of an internal standard with a known concentration and a single, well-resolved resonance is advisable. 1,3,5-Trioxane is a suitable internal standard for many organic compounds.[2]

  • Relaxation Agent (Optional): To reduce the long relaxation times of quaternary carbons and improve the accuracy of integration with shorter experiment times, a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can be added in a low concentration (e.g., 5-10 mM).[3]

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (≥ 400 MHz for ¹H) is recommended for better signal dispersion.

  • Pulse Sequence: For quantitative 13C NMR, an inverse-gated proton decoupling pulse sequence should be used. This sequence decouples the protons during the acquisition of the FID but not during the relaxation delay, which suppresses the Nuclear Overhauser Effect (NOE) and ensures that signal intensities are directly proportional to the number of carbon nuclei. A standard Bruker pulse program for this is zgig.

  • Acquisition Parameters:

    • Pulse Angle (p1): A 30-45° pulse angle is recommended to allow for shorter relaxation delays.[4]

    • Relaxation Delay (d1): This is a critical parameter. For accurate quantification, d1 should be at least 5 times the longest T₁ relaxation time of the carbons of interest. For quaternary carbons, this can be 60 seconds or longer.[4] If a relaxation agent is used, d1 can be significantly reduced (e.g., to 10-20 seconds).[3]

    • Acquisition Time (aq): Typically 1-2 seconds.

    • Number of Scans (ns): This will depend on the sample concentration and the desired signal-to-noise ratio. For the concentrations mentioned above, 256 to 1024 scans are usually sufficient.

  • 19F Decoupling (Optional): For simplified spectra with singlet peaks for each carbon, simultaneous ¹H and ¹⁹F decoupling can be employed. This requires a spectrometer with a triple-resonance probe and a console capable of dual-band decoupling.[5][6]

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Integration: Integrate the signals of interest and, if used, the internal standard.

Workflow for 13C NMR Analysis of Fluorinated Benzyl Sulfides

The following diagram outlines a comprehensive workflow for the 13C NMR analysis of fluorinated benzyl sulfides, from sample preparation to spectral interpretation.

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation Prep1 Dissolve Sample (10-50 mg in 0.6 mL solvent) Prep2 Add Internal Standard (optional, e.g., Trioxane) Prep1->Prep2 Prep3 Add Relaxation Agent (optional, e.g., Cr(acac)₃) Prep2->Prep3 Acq1 Inverse-gated ¹H Decoupling (e.g., zgig) Prep3->Acq1 Acq2 Set Parameters: - Pulse Angle (30-45°) - Relaxation Delay (5 x T₁) - Number of Scans Acq1->Acq2 Acq3 Optional: ¹⁹F Decoupling (requires triple-resonance probe) Acq2->Acq3 Proc1 Fourier Transform (Line Broadening 0.3-1.0 Hz) Acq2->Proc1 Acq3->Proc1 Proc2 Phase and Baseline Correction Proc1->Proc2 Proc3 Integrate Signals Proc2->Proc3 Interp1 Assign Chemical Shifts Proc3->Interp1 Interp2 Analyze C-F Coupling Constants (¹J, ²J, ³J, ⁴J) Interp1->Interp2 Interp3 Compare with Reference Spectra Interp2->Interp3

Caption: Experimental Workflow for Quantitative 13C NMR Analysis.

Conclusion

The 13C NMR spectra of fluorinated aromatic carbons in benzyl sulfides provide a wealth of structural information. The chemical shifts are predictably influenced by the position of the fluorine substituent, with the ipso-carbon showing a large downfield shift and the ortho and para carbons exhibiting upfield shifts. Furthermore, the characteristic C-F coupling patterns provide unambiguous evidence for the location of the fluorine atom on the aromatic ring. By employing a robust and well-defined experimental protocol, researchers can obtain high-quality, quantitative 13C NMR data that is essential for the accurate characterization of these important molecules in drug discovery and development. The ability to confidently assign the structure of fluorinated compounds is a critical step in understanding their structure-activity relationships and advancing them through the drug development pipeline.

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